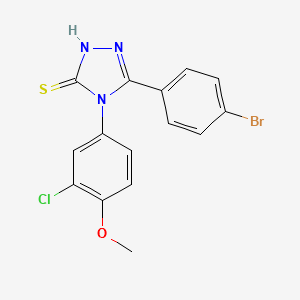

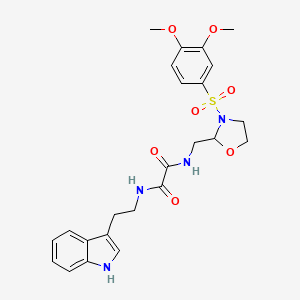

![molecular formula C13H9ClN4 B2581431 2-[1-(3-氯苯基)-1H-吡唑-3-基]吡嗪 CAS No. 956756-16-4](/img/structure/B2581431.png)

2-[1-(3-氯苯基)-1H-吡唑-3-基]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves methods like cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo [1,2- a] pyrazines .科学研究应用

Medicinal Chemistry

Antimicrobial and Antitumor Applications: Pyrrolopyrazine derivatives, which include the core structure of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine, have shown a range of biological activities. They are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . These compounds have been utilized in the development of new pharmaceuticals targeting various diseases.

Agriculture

Pest Control and Plant Protection: The antibacterial and antifungal properties of pyrrolopyrazine derivatives make them potential candidates for use in agricultural pest control. They could be developed into pesticides that protect crops from microbial pathogens without harming the plants themselves .

Material Science

Polymer Synthesis: Compounds with pyrazine structures have been incorporated into polymers for use in solar cells . The stability and electronic properties of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine could make it a valuable component in the development of new materials with specific optical or electrical characteristics.

Environmental Science

Pollution Remediation: Heterocyclic compounds like pyrrolopyrazines may play a role in environmental remediation technologies. Their chemical properties could be harnessed to develop methods for breaking down pollutants or for creating materials that help in the absorption and removal of environmental contaminants .

Chemical Synthesis

Catalysis and Reaction Development: The pyrazine moiety is a component in catalysts used for various organic reactions, including Suzuki–Miyaura coupling . This application is crucial for creating carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds.

Biochemistry

Enzyme Inhibition: Some pyrrolopyrazine derivatives have shown activity in kinase inhibition . Kinases are enzymes that play a critical role in signal transduction and the regulation of various cellular processes. Inhibitors that target specific kinases are valuable tools for probing biochemical pathways and have therapeutic potential.

属性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazol-3-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-10-2-1-3-11(8-10)18-7-4-12(17-18)13-9-15-5-6-16-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUVBSAQSDYMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

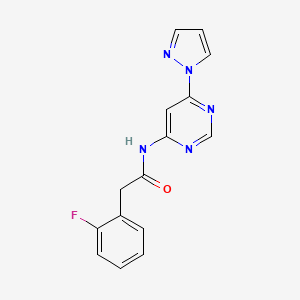

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

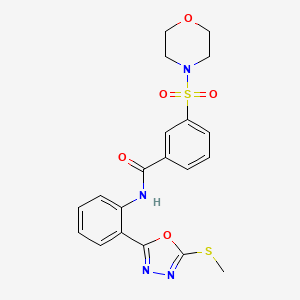

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

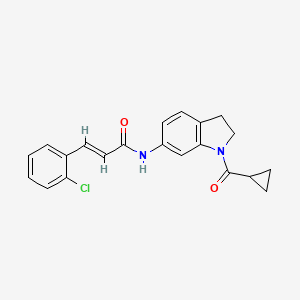

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)